9-hydroperoxy-(10E,12Z)-octadecadienoate

Description

Properties

Molecular Formula |

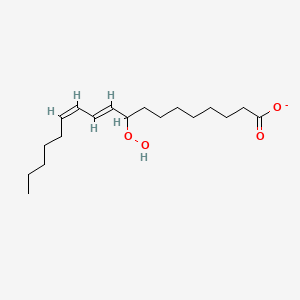

C18H31O4- |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b8-6-,14-11+ |

InChI Key |

JGUNZIWGNMQSBM-ZJHFMPGASA-M |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCC(=O)[O-])OO |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)[O-])OO |

Origin of Product |

United States |

Scientific Research Applications

Regulation of Platelet Activity

9-Hydroperoxy-(10E,12Z)-octadecadienoate has been identified as a regulator of adenylate cyclase activity in human platelets. Studies indicate that this compound can significantly enhance basal adenylate cyclase activity, suggesting a role in modulating platelet function. This effect is mediated through interactions with prostaglandin receptors, positioning it as a potential therapeutic agent for cardiovascular diseases .

Peroxisome Proliferator-Activated Receptor Activation

This compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. The activation of these receptors is crucial for lipid metabolism and inflammation regulation. Research shows that this compound can induce the transcription of PPARγ-inducible genes in monocytes, which may have implications for metabolic disorders and inflammatory diseases .

Role in Pain Perception

The compound has been linked to pain perception through its action on the transient receptor potential vanilloid 1 (TRPV1) receptor. It appears to mediate acute and chronic pain responses in rodent models, suggesting its involvement in pain pathways that may be relevant for developing analgesic therapies .

Food Industry

This compound is found in various food items such as nuts and oils. Its antioxidant properties make it a candidate for enhancing the nutritional profile of food products by potentially reducing oxidative stress during storage and processing .

Functional Foods

Due to its bioactive properties, there is growing interest in incorporating this compound into functional foods aimed at improving cardiovascular health and reducing inflammation .

Plant Metabolite

This compound acts as a plant metabolite involved in stress responses. Its presence has been documented in several plant species, suggesting a role in plant defense mechanisms against pathogens and environmental stressors .

Pest Management

Research indicates that compounds like this compound may influence pest behavior or resistance mechanisms, offering potential applications in sustainable agriculture practices aimed at pest management .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

9-HpODE undergoes further oxidation to form secondary products like aldehydes, ketones, and carboxylic acids. This process is central to lipid peroxidation cascades, contributing to oxidative stress-related pathways .

-

Key Pathways :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| β-Scission | Oxygen, metal catalysts | Aldehydes, ketones |

| Ozonolysis | Ozone, reductive workup | Dicarbonyl compounds |

Reduction Reactions

The hydroperoxy group in 9-HpODE is readily reduced to a hydroxyl group, forming 9-hydroxyoctadecadienoate (9-HODE), a metabolite implicated in inflammatory responses .

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Room temperature, aqueous | 9-HODE |

| Glutathione peroxidase | Cellular environments | 9-HODE + H₂O |

Substitution Reactions

The hydroperoxy group participates in nucleophilic substitutions, enabling the synthesis of derivatives with modified bioactivity.

-

Examples :

| Nucleophile | Conditions | Product |

|---|---|---|

| Glutathione | Neutral pH, enzymatic catalysis | Glutathionyl-HpODE adduct |

| Primary amines | Mild acidic conditions | Hydroperoxide-amine derivatives |

Decomposition and Rearrangement

9-HpODE is thermally unstable, decomposing into reactive intermediates that propagate lipid peroxidation.

-

Notable Pathways :

| Process | Conditions | Outcome |

|---|---|---|

| Hock Rearrangement | Heat, metal ions | Epoxyallylic radicals |

| Homolytic Cleavage | UV light, radical initiators | Alkoxy radicals + termination products |

Enzymatic Transformations

Cyclooxygenases (COX-1/COX-2) catalyze the formation of 9-HpODE from linoleic acid, with subsequent reduction to 9-HODE . These enzymes exhibit stereoselectivity, producing predominantly the S-enantiomer in vivo .

Preparation Methods

Enzymatic Synthesis Using Lipoxygenases

Soybean Lipoxygenase (LOX)-Mediated Oxidation

Soybean LOX-1 (EC 1.13.11.12) selectively oxidizes linoleic acid (LA) to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). However, minor isoforms or modified reaction conditions enable 9-HpODE production:

Potato Tuber Lipoxygenase

Potato LOX (EC 1.13.11.58) favors 9-HpODE synthesis due to its positional specificity:

Chemical Synthesis and Autoxidation

Autoxidation Under Controlled Conditions

LA autoxidizes to 9-HpODE and 13-HpODE in a 1:1 ratio under specific conditions:

Purification and Analytical Validation

Chromatographic Separation

Comparative Data on Preparation Methods

Challenges and Optimization Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.